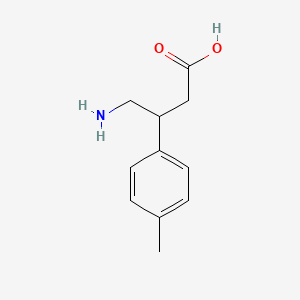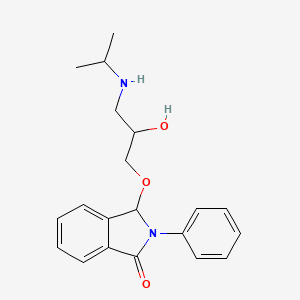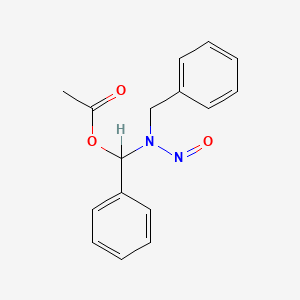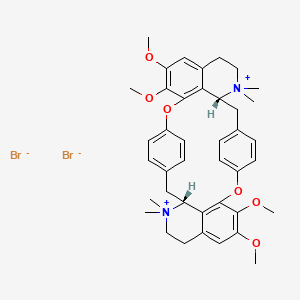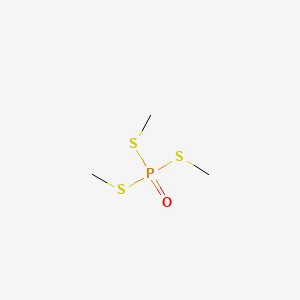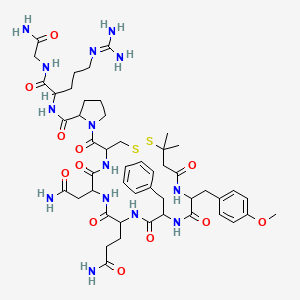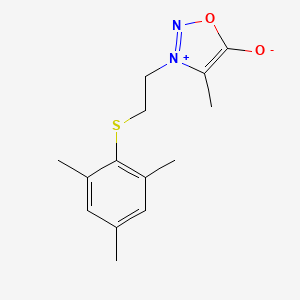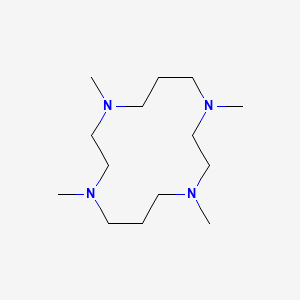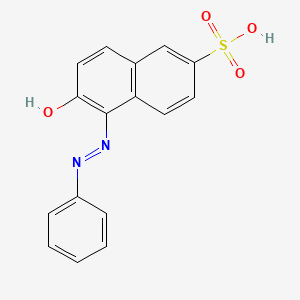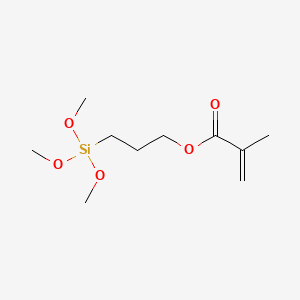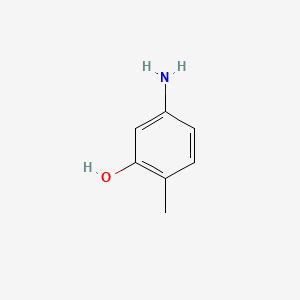![molecular formula C22H16O2 B1213120 (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol CAS No. 66267-19-4](/img/structure/B1213120.png)
(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is generally synthesized in research laboratories for scientific studies. The process involves careful control of reaction conditions to ensure the desired stereochemistry of the product .
化学反应分析
Types of Reactions:
Oxidation: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol can undergo further oxidation to form diol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form the corresponding dihydrodiol.
Substitution: It can participate in electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Diol epoxides.
Reduction: Dihydrodiol.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to investigate the mechanisms of mutagenesis and carcinogenesis. It serves as a tool to study the effects of PAH metabolites on cellular processes .
Medicine: The compound is studied for its potential role in cancer research. It helps in identifying biomarkers for PAH exposure and understanding the molecular basis of PAH-induced carcinogenesis .
Industry: While its industrial applications are limited, this compound is used in environmental monitoring to assess the presence and impact of PAHs in the environment .
作用机制
(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive diol epoxides. These epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis. The compound primarily targets the bay region of the DNA, causing structural distortions that interfere with DNA replication and transcription .
相似化合物的比较
Benzo(a)pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.
Chrysene-1,2-dihydrodiol: A PAH derivative used in similar research applications.
Benz(a)anthracene-3,4-dihydrodiol: Shares structural similarities and is studied for its carcinogenic potential.
Uniqueness: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. Its ability to form stable DNA adducts makes it a valuable compound for studying the molecular mechanisms of PAH-induced carcinogenesis .
属性
CAS 编号 |
66267-19-4 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H/t21-,22-/m1/s1 |
InChI 键 |
DKAAILWGWGVYES-VXKWHMMOSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
| 105453-64-3 105453-65-4 |
|
同义词 |
DB(a,h)A-3,4-diol DBA 3,4-diol dibenz(a,h)anthracene-3,4-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


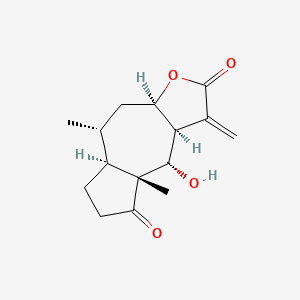
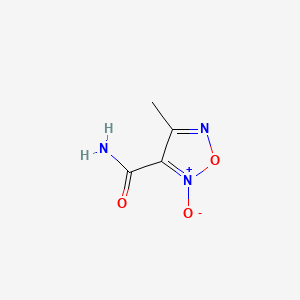
![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)
